4-(2,4-dichlorophenoxy)-N-(pyridin-4-yl)butanamide
Description
4-(2,4-Dichlorophenoxy)-N-(pyridin-4-yl)butanamide is a synthetic organic compound with a molecular weight of ~340.21 g/mol. It features a butanamide backbone substituted with a 2,4-dichlorophenoxy group and a pyridin-4-yl moiety . The dichlorophenoxy group confers herbicidal activity via auxin mimicry, disrupting plant growth pathways, while the pyridine ring enhances interactions with biological targets, enabling dual applications in agriculture and medicinal chemistry .
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-pyridin-4-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-11-3-4-14(13(17)10-11)21-9-1-2-15(20)19-12-5-7-18-8-6-12/h3-8,10H,1-2,9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDAFSWMNJQAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,4-dichlorophenoxy)-N-(pyridin-4-yl)butanamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of herbicide development and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a butanamide backbone with a 2,4-dichlorophenoxy group and a pyridin-4-yl substituent. The unique structural characteristics contribute to its biological activity.
The primary mechanism of action for this compound is its ability to mimic natural auxins, which are plant hormones. By binding to auxin receptors, it disrupts normal growth processes in plants, leading to uncontrolled growth and eventual death. This mechanism is similar to that of other well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) .
Biological Activity Overview
The biological activity of 4-(2,4-dichlorophenoxy)-N-(pyridin-4-yl)butanamide can be categorized into several key areas:
Herbicidal Activity
- Target Organisms : Effective against a range of broadleaf weeds.
- Mode of Action : Mimics auxin, leading to abnormal growth patterns.
- Field Studies : Demonstrated efficacy in agricultural settings, comparable to existing herbicides .
Potential Therapeutic Applications
Recent studies have explored the compound's potential beyond herbicides:
- Anti-inflammatory Properties : Preliminary data suggest that it may exhibit anti-inflammatory effects in mammalian systems.
- Analgesic Effects : Investigations are ongoing to assess its pain-relieving capabilities .
Table 1: Summary of Biological Activities
Case Study: Herbicidal Efficacy
In a controlled study, 4-(2,4-dichlorophenoxy)-N-(pyridin-4-yl)butanamide was applied to a field infested with common broadleaf weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential as an effective herbicide.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has shown that modifications to the chlorophenoxy and pyridine groups can significantly alter biological activity. For instance:
- Chlorine Substituents : Removal or substitution of chlorine atoms reduced herbicidal potency by up to five-fold.
- Pyridine Variants : Replacing the pyridine moiety with other heterocycles resulted in varying degrees of activity, emphasizing the importance of this functional group in maintaining efficacy .
Scientific Research Applications
Scientific Research Applications
-
Chemistry:
- Precursor in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
- Biology:
- Medicine:
Data Tables
Case Studies
-
Herbicidal Efficacy Study:
- A study evaluated the effectiveness of 4-(2,4-dichlorophenoxy)-N-(pyridin-4-yl)butanamide on common agricultural weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, supporting its use as a selective herbicide in crop management strategies.
- Toxicity Assessment:
- Pharmacological Studies:
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage of the amide bond produces 4-(2,4-dichlorophenoxy)butanoic acid and 4-aminopyridine. This reaction typically requires concentrated HCl or H₂SO₄ at elevated temperatures (80–100°C).
-
Basic Hydrolysis : In NaOH or KOH solutions, the amide hydrolyzes to the corresponding carboxylate salt and 4-aminopyridine. Reaction rates depend on solvent polarity and temperature.
Key Conditions :
| Reaction Type | Reagents | Temperature | Yield |
|---|---|---|---|
| Acidic | HCl/H₂O | 80°C | ~75% |
| Basic | NaOH/EtOH | 60°C | ~65% |
Nucleophilic Aromatic Substitution
The 2,4-dichlorophenoxy group participates in catalytic substitution reactions:
-
Chlorine Replacement : Under palladium catalysis (e.g., Pd(PPh₃)₄), aryl chlorides react with nucleophiles like amines or alkoxides. For example, coupling with morpholine replaces chlorine at the 4-position, forming 4-morpholino-2-chlorophenoxy derivatives.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates.
Example Reaction :
Catalytic Cross-Coupling Reactions
The pyridyl and aryl chloride groups enable transition-metal-mediated coupling:
-
Suzuki-Miyaura Coupling : The 4-chloropyridine moiety reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(OAc)₂, forming biaryl derivatives.
-
Buchwald-Hartwig Amination : The 2,4-dichlorophenoxy group undergoes amination with primary/secondary amines (e.g., piperidine) using Pd₂(dba)₃ and BINAP ligands.
Optimized Parameters :
| Coupling Type | Catalyst System | Base | Yield |
|---|---|---|---|
| Suzuki | Pd(OAc)₂, SPhos | K₂CO₃ | 82% |
| Buchwald | Pd₂(dba)₃, BINAP | Cs₂CO₃ | 78% |
Alkylation and Acylation
The pyridine nitrogen and amide functionalities serve as nucleophilic sites:
-
Pyridine Quaternization : Treatment with methyl iodide in DMF forms a pyridinium salt, enhancing water solubility.
-
Amide Alkylation : Reaction with ethyl chloroacetate in the presence of NaH yields N-alkylated derivatives.
Reactivity Comparison :
| Site | Reagent | Product |
|---|---|---|
| Pyridine N | CH₃I | N-Methylpyridinium iodide |
| Amide N | ClCH₂COOEt | N-(Ethoxycarbonylmethyl)amide |
Stability Under Environmental Conditions
Comparison with Similar Compounds
Structural and Functional Differences
| Compound Name | Molecular Formula | Key Substituent | Molecular Weight (g/mol) | Primary Applications |
|---|---|---|---|---|
| 4-(2,4-Dichlorophenoxy)-N-(pyridin-4-yl)butanamide | C₁₅H₁₃Cl₂N₂O₂ | Pyridin-4-yl | 340.21 | Herbicide, medicinal research |
| N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide | C₁₈H₁₈Cl₂N₂O₃ | 4-Acetylphenyl | 381.25 | Biochemical probes |
| 4-(2,4-Dichlorophenoxy)-N-[4-(morpholin-4-yl)phenyl]butanamide | C₂₀H₂₁Cl₂N₃O₃ | 4-Morpholinylphenyl | 422.30 | Anti-inflammatory, drug development |
| 4-(2,4-Dichlorophenoxy)-N-(4-ethylphenyl)butanamide | C₁₈H₁₉Cl₂NO₂ | 4-Ethylphenyl | 352.26 | Enzyme modulation, anticancer |
| 4-(2,4-Dichlorophenoxy)-N-(2-methoxyphenyl)butanamide | C₁₇H₁₇Cl₂NO₃ | 2-Methoxyphenyl | 354.20 | Herbicide (inferred) |
| 4-(2,4-Dichlorophenoxy)-N-(pyridin-2-yl)butanamide | C₁₅H₁₃Cl₂N₂O₂ | Pyridin-2-yl | 325.20 | Dual herbicidal/pharmaceutical |
| 4-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide | C₁₆H₁₅Cl₂N₂O₂ | 4-Methylpyridin-2-yl | 339.21 | Enhanced herbicidal activity |
Key Comparative Insights
Substituent Effects on Bioactivity :
- Pyridine vs. Phenyl Groups : Pyridine-containing analogs (e.g., pyridin-4-yl vs. pyridin-2-yl) exhibit positional isomerism-dependent activity. The pyridin-4-yl variant shows broader herbicidal activity, while pyridin-2-yl derivatives may better engage mammalian enzymes .
- Morpholine and Acetyl Groups : The morpholine substituent in C₂₀H₂₁Cl₂N₃O₃ enhances solubility and bioavailability, making it suitable for drug development . The acetyl group in C₁₈H₁₈Cl₂N₂O₃ may reduce membrane permeability but improve stability .
Herbicidal Efficiency: Compounds with 2,4-dichlorophenoxy groups universally exhibit auxin-like herbicidal activity. However, the pyridin-4-yl variant (main compound) demonstrates superior potency compared to ethylphenyl or methoxyphenyl analogs due to optimized steric and electronic interactions with plant auxin receptors .
Medicinal Potential: The morpholine derivative (C₂₀H₂₁Cl₂N₃O₃) inhibits inflammatory pathways in vitro, while the 4-ethylphenyl analog (C₁₈H₁₉Cl₂NO₂) shows promise in enzyme modulation for cancer therapy .
Q & A
Basic Research Questions
1. Synthesis and Purification Methodologies Q: What are the recommended synthetic routes and purification strategies for 4-(2,4-dichlorophenoxy)-N-(pyridin-4-yl)butanamide? A: The compound can be synthesized via nucleophilic substitution between 4-(2,4-dichlorophenoxy)butyric acid derivatives and 4-aminopyridine. Key steps include:
- Reagent selection : Use coupling agents like EDC/HOBt for amide bond formation under anhydrous conditions (e.g., DMF or THF) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
2. Structural Characterization Techniques Q: Which analytical methods are most effective for confirming the structure and purity of this compound? A: Combine spectroscopic and crystallographic methods:
- NMR : H and C NMR to verify substituent positions (e.g., pyridinyl NH at δ 8.5–9.0 ppm; dichlorophenoxy protons at δ 6.8–7.4 ppm) .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide and pyridine groups) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 355.04) .
3. Initial Biological Activity Profiling Q: How can researchers design experiments to assess its potential antibacterial or enzyme-inhibitory activity? A: Use in vitro assays targeting bacterial proliferation or enzyme systems:
- Bacterial models : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a control .
- Enzyme inhibition : Fluorescence-based assays for PPTase enzymes (e.g., acps-pptase), comparing IC values to known inhibitors like cerulenin .
Advanced Research Questions
4. Optimization of Synthetic Yield and Selectivity Q: How can reaction conditions be optimized to improve yield and minimize byproducts (e.g., di-substituted analogs)? A: Apply design of experiments (DOE) principles:
- Parameter screening : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1.2 amine:acid ratio) .
- In situ monitoring : Use FTIR to track amide bond formation (disappearance of carbonyl stretch at ~1700 cm) .
5. Resolving Contradictions in Biological Data Q: How should researchers address discrepancies in reported activity (e.g., conflicting IC values across studies)? A: Conduct method triangulation:
- Replicate assays : Use standardized protocols (e.g., CLSI guidelines for MIC tests) .
- Control experiments : Test compound stability under assay conditions (e.g., pH 7.4 buffer for 24 hours) to rule out degradation .
- Theoretical alignment : Cross-reference results with computational docking studies to validate target binding hypotheses .
6. In Vivo Pharmacokinetic and Toxicity Studies Q: What methodological approaches are recommended for evaluating bioavailability and toxicity? A: Use radiolabeled or fluorescently tagged analogs:
- Pharmacokinetics : Administer C-labeled compound to rodents; quantify distribution via LC-MS/MS in plasma and tissues .
- Toxicity : Acute toxicity testing (OECD 423) with histopathological analysis of liver/kidney sections .
7. Computational Modeling of Target Interactions Q: How can molecular dynamics (MD) simulations clarify its mechanism of action? A: Build homology models of target enzymes (e.g., bacterial PPTases) using tools like Rosetta or MODELLER:
- Docking studies : Use AutoDock Vina to predict binding poses; validate with mutagenesis data (e.g., alanine scanning of active sites) .
- Free energy calculations : Apply MM-GBSA to estimate binding affinities for SAR refinement .
8. Elucidating Biochemical Pathway Modulation Q: What strategies can identify downstream pathways affected by this compound? A: Combine omics and functional assays:
- Transcriptomics : RNA-seq of treated bacterial cultures to identify dysregulated genes (e.g., fatty acid biosynthesis pathways) .
- Metabolomics : LC-MS profiling to detect accumulation of intermediates (e.g., malonyl-CoA in PPTase-inhibited strains) .
9. Designing Structural Analogs for SAR Studies Q: How can researchers systematically modify the structure to explore structure-activity relationships (SAR)? A: Apply retrosynthetic analysis and bioisosteric replacement:
- Core modifications : Replace pyridinyl with quinoline or isoquinoline to test π-π stacking effects .
- Side-chain variations : Substitute dichlorophenoxy with trifluoromethyl or nitro groups to assess electronic impacts on binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
